molecular formula C16H20N2O3S B254914 (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Cat. No. B254914
M. Wt: 320.4 g/mol
InChI Key: BISXSZNFOCRIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancers and autoimmune diseases.

Mechanism of Action

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. By inhibiting these kinases, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid disrupts the activation and proliferation of immune cells, which are involved in the pathogenesis of various types of cancers and autoimmune diseases.
Biochemical and Physiological Effects
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to have a potent inhibitory effect on the activity of BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. In preclinical studies, (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been shown to inhibit the proliferation of cancer cells and reduce inflammation in autoimmune diseases. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid for lab experiments is its high potency and selectivity for BTK, ITK, and JAK3 kinases. This allows for precise targeting of these kinases and reduces the risk of off-target effects. However, one of the limitations of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is its relatively low solubility, which can make it difficult to work with in certain lab experiments.

Future Directions

There are several future directions for (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid research, including the evaluation of its efficacy in clinical trials for the treatment of various types of cancers and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid and its potential for combination therapy with other targeted agents. Finally, the development of more potent and selective analogs of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid may lead to the discovery of even more effective treatments for cancer and autoimmune diseases.
Conclusion
(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid is a promising small molecule inhibitor that has shown potent activity against BTK, ITK, and JAK3 kinases, which are involved in the regulation of immune cell signaling pathways. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has potential therapeutic applications in cancer and autoimmune diseases. Further research is needed to evaluate the efficacy of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid in clinical trials and to elucidate its mechanism of action and potential for combination therapy.

Synthesis Methods

The synthesis of (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid involves a multi-step process that includes the preparation of various intermediates and the final coupling reaction of the key intermediate with the acetic acid moiety. The synthetic route involves the use of various reagents and solvents, and the purification of the final product is achieved through column chromatography. The purity of the compound is determined by HPLC and NMR spectroscopy.

Scientific Research Applications

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. Preclinical studies have shown that (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid inhibits the activity of various kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune cell signaling pathways. (7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid has shown promising results in preclinical studies for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases, such as rheumatoid arthritis and lupus.

properties

Product Name

(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetic acid

InChI

InChI=1S/C16H20N2O3S/c1-16(2,3)9-4-5-10-11(6-9)22-14-13(10)15(21)18(8-17-14)7-12(19)20/h8-9H,4-7H2,1-3H3,(H,19,20)

InChI Key

BISXSZNFOCRIMD-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)O

Origin of Product

United States

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